molecular formula C8H6N2O2S B1608714 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 731742-58-8

2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No. B1608714
CAS RN: 731742-58-8
M. Wt: 194.21 g/mol
InChI Key: OMHCHRXJJPSEBZ-UHFFFAOYSA-N
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Description

“2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid” includes a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H, (H,11,12) (H2,9,10,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid” include a molecular weight of 194.21 . It is also known that imidazole derivatives are generally soluble in water and other polar solvents .

Scientific Research Applications

Luminescence and Supramolecular Assemblies

Organic acids, including derivatives of benzimidazole, form non-covalent complexes with bases, exhibiting strong photoluminescence. These complexes can have applications in materials science, particularly in the development of luminescent materials for electronic and photonic devices (Osterod et al., 2001).

Angiotensin II Receptor Antagonists

Benzimidazole derivatives bearing acidic heterocycles have shown significant angiotensin II receptor antagonistic activities, which can be crucial in developing new therapeutic agents for treating hypertension (Kohara et al., 1996).

Metal-Organic Frameworks (MOFs)

Thiophene-based MOFs constructed using benzimidazole derivatives demonstrate efficient luminescent sensory abilities. These materials can selectively sense and remove environmental pollutants, making them valuable in environmental remediation and sensing applications (Zhao et al., 2017).

Synthesis of Novel Derivatives

Microwave-assisted synthesis has been employed to create novel hydantoin derivatives from benzimidazole compounds. These derivatives can serve as precursors for further pharmaceutical development, showcasing the compound's versatility in drug design (Kamila et al., 2011).

Antitumor Activities

New polycyclic fused-ring systems based on benzimidazole derivatives have been synthesized and evaluated for their antitumor activities. This research indicates the potential of these compounds in the development of new anticancer drugs (Khodair et al., 2004).

Solid-Phase Synthesis

Parallel solid-phase synthesis techniques have been applied to construct novel benzimidazole derivatives, including imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones. These compounds have potential applications in medicinal chemistry and drug discovery (Dadiboyena & Nefzi, 2011).

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, “2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid”, as an imidazole derivative, may have potential applications in various fields such as pharmaceuticals and materials science.

properties

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHCHRXJJPSEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=S)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388765
Record name 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

CAS RN

731742-58-8
Record name 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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